molecular formula C8H8N2O B1424187 6-Methoxy-5-methylnicotinonitrile CAS No. 1033439-60-9

6-Methoxy-5-methylnicotinonitrile

Cat. No.: B1424187
CAS No.: 1033439-60-9
M. Wt: 148.16 g/mol
InChI Key: IIOOEESKNIJLGN-UHFFFAOYSA-N
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Description

Significance of Nicotinonitrile Derivatives in Organic Chemistry

Nicotinonitrile and its derivatives are recognized as crucial structural units in a multitude of synthetic and naturally occurring compounds. The pyridine (B92270) ring system is a common feature in many physiologically active molecules. ekb.egresearchgate.net The presence of the cyano group in the 3-position of the pyridine ring imparts unique electronic properties to the molecule, making it a versatile building block in organic synthesis.

The significance of nicotinonitrile derivatives is underscored by their wide range of biological activities. Numerous studies have explored their potential as therapeutic agents, with research highlighting their antimicrobial, anti-inflammatory, and anticancer properties. ekb.eg In fact, several commercially available drugs, such as bosutinib (B1684425), milrinone, and neratinib, feature a nicotinonitrile core, demonstrating the scaffold's importance in drug discovery and development. researchgate.net Beyond medicinal applications, these compounds are also investigated for their potential use in the development of functional materials.

Scope and Relevance of 6-Methoxy-5-methylnicotinonitrile in Scientific Inquiry

While the broader class of nicotinonitrile derivatives has been extensively studied, this compound represents a specific molecule within this family. Its chemical structure, featuring a methoxy (B1213986) group at the 6-position and a methyl group at the 5-position of the nicotinonitrile framework, suggests its potential for unique chemical reactivity and biological interactions. The strategic placement of these functional groups can influence the molecule's electronic distribution, lipophilicity, and steric profile, which are critical factors in its potential applications.

As a substituted nicotinonitrile, this compound is of interest to researchers as a potential intermediate in the synthesis of more complex molecules and as a candidate for biological screening. The exploration of such derivatives is a key aspect of contemporary chemical research, as subtle structural modifications can lead to significant changes in a compound's properties and functions.

Below are the fundamental chemical properties of this compound:

PropertyValue
CAS Number 1033439-60-9 appchemical.com
Molecular Formula C₈H₈N₂O appchemical.com
Molecular Weight 148.16 g/mol appchemical.com
SMILES COc1ncc(cc1C)C#N appchemical.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOEESKNIJLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697095
Record name 6-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033439-60-9
Record name 6-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methoxy 5 Methylnicotinonitrile and Analogues

Established Synthetic Pathways to Nicotinonitrile Scaffolds

The construction of the core nicotinonitrile structure can be achieved through various established synthetic routes, often involving multi-step sequences and key chemical transformations.

Multi-Step Approaches and Key Intermediates

The synthesis of substituted nicotinonitriles often begins with simpler, commercially available precursors, which are then elaborated through a sequence of reactions. A common strategy involves the construction of a substituted pyridine (B92270) ring followed by the introduction or modification of functional groups.

A plausible multi-step synthesis for 6-methoxy-5-methylnicotinonitrile can be envisioned starting from 3,5-dimethylpyridine. This can be oxidized to 5-methylnicotinic acid. nih.gov Subsequent conversion to the nitrile can be achieved through various methods, such as dehydration of the corresponding amide. The resulting 5-methylnicotinonitrile would then require the introduction of a methoxy (B1213986) group at the 6-position, which is challenging on an unactivated ring.

A more direct and common approach involves building the ring with the required substitution pattern or with functional groups that can be easily converted to the desired ones. A key intermediate for the synthesis of this compound is 6-chloro-5-methylnicotinonitrile (B1589823) . rsc.orggoogle.comnih.gov This intermediate already possesses the required methyl and nitrile groups in the correct positions. The synthesis of this chloro-derivative can be accomplished through various cyclocondensation strategies. The final step would then be a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with a methoxy group.

Another potential key intermediate is 2-amino-6-chloro-3-nitropyridine (B151482), which can be methoxylated to 2-amino-6-methoxy-3-nitropyridine. google.com While not a direct precursor to the target compound, this illustrates the feasibility of the key methoxylation step on a related pyridine system.

Cyclocondensation Reactions in Pyridine Ring Formation

Cyclocondensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of the heterocyclic ring from acyclic precursors. youtube.com These reactions typically involve the condensation of carbonyl compounds with a nitrogen source, often ammonia (B1221849) or an equivalent.

The Bohlmann-Rahtz pyridine synthesis, for example, involves the reaction of an enamine with an ethynyl (B1212043) ketone. nih.govbeilstein-journals.orgresearchgate.net This method allows for the formation of trisubstituted pyridines in a single step from readily available starting materials. nih.govbeilstein-journals.orgresearchgate.net

Multicomponent reactions (MCRs) are particularly efficient for generating molecular diversity and have been applied to the synthesis of pyridines. beilstein-journals.orgresearchgate.netacsgcipr.orgarxiv.orgrsc.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation, is a classic MCR for pyridine formation. nih.govbeilstein-journals.orgresearchgate.net More contemporary MCRs might involve the combination of an aldehyde, a ketone, an active methylene (B1212753) compound (like malononitrile), and a nitrogen source (like ammonium (B1175870) acetate) to construct the substituted pyridine ring in a single pot. nih.gov

The Gewald reaction, while primarily used for the synthesis of 2-aminothiophenes, shares mechanistic principles with some pyridine syntheses, involving a Knoevenagel condensation followed by cyclization. wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.comumich.edu Variations of these condensation strategies can be adapted for the synthesis of polysubstituted pyridines, including nicotinonitriles. For example, the condensation of 1,3-dicarbonyl compounds with cyanoacetamide can lead to pyridone intermediates, which can be further functionalized. youtube.com

Nucleophilic Substitution Reactions for Methoxy and Methyl Group Introduction

The introduction of the methoxy and methyl groups onto the nicotinonitrile scaffold is a critical aspect of the synthesis of this compound.

Introduction of the Methoxy Group: The most common method for introducing a methoxy group at the 6-position is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a precursor with a chlorine or other suitable leaving group at the 6-position, such as 6-chloro-5-methylnicotinonitrile , with a methoxide (B1231860) source like sodium methoxide. rsc.orggoogle.comchemicalbook.comstackexchange.comquora.comenergetic-materials.org.cnaskfilo.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 6-positions. The presence of the electron-withdrawing nitrile group further activates the ring for this type of substitution. nih.gov

A patent for the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) describes the reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol (B129727) at 25–30 °C for 4–5 hours, achieving an 86.5% yield. google.com A similar reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with one equivalent of sodium methoxide in methanol at ambient temperature for 16 hours yielded a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) (32.3% yield) and 2-chloro-6-methoxy-4-methylnicotinonitrile (B1625000) (40.4% yield). chemicalbook.com These examples demonstrate the general conditions for such transformations.

Introduction of the Methyl Group: The methyl group at the 5-position is typically incorporated from the start of the synthesis, for example, by using a starting material that already contains the methyl group. A direct methylation of a pre-formed nicotinonitrile ring at the 5-position is generally difficult and lacks regioselectivity. Catalytic methylation of C-H bonds is an area of active research but is not a standard established method for this specific transformation. google.comstackexchange.com Therefore, synthetic strategies that begin with a methyl-substituted precursor, such as 3,5-lutidine (3,5-dimethylpyridine), are more common. nih.gov

Advanced Synthetic Strategies

To improve the efficiency, scalability, and environmental impact of the synthesis of this compound and its analogues, advanced synthetic strategies are being employed.

Optimization of Reaction Conditions: Temperature, Solvents, and Catalytic Systems

The yield and selectivity of the key synthetic steps can be significantly influenced by the reaction conditions.

Temperature: The nucleophilic substitution of a chloro group with methoxide is often performed at temperatures ranging from ambient to reflux. google.comchemicalbook.com For instance, the methoxylation of 2-amino-6-chloro-3-nitropyridine was conducted at 25-30°C, while the reaction on 2,6-dichloro-4-methylnicotinonitrile was done at ambient temperature. google.comchemicalbook.com Higher temperatures can increase the reaction rate but may also lead to side reactions.

Solvents: The choice of solvent is crucial. For nucleophilic aromatic substitutions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation of the methoxide salt, leaving a more reactive "naked" methoxide anion. researchgate.net However, the methoxide source, sodium methoxide, is often used in its corresponding alcohol, methanol, which can also serve as the solvent. google.comchemicalbook.com

Catalytic Systems: While many nucleophilic aromatic substitutions on activated pyridines proceed without a catalyst, the use of catalysts can enhance the reaction rate and allow for milder conditions. Lewis acids can be used to activate the pyridine ring towards nucleophilic attack. bath.ac.uk For example, indium nitrate (B79036) has shown promise in catalyzing the reaction of 4-chloropyridine (B1293800) with amines. bath.ac.uk Palladium-catalyzed cross-coupling reactions are also a powerful tool for forming C-O bonds on aromatic rings, though they are more commonly used for less activated systems. nih.gov The use of phase-transfer catalysts can also be beneficial in biphasic reaction systems. google.com

The following table summarizes the optimization of conditions for a representative nucleophilic aromatic substitution on a chloropyridine derivative.

Table 1: Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution on a Chloropyridine Derivative

EntryNucleophileSolventTemperature (°C)CatalystYield (%)
1Sodium MethoxideMethanol25None85
2Sodium MethoxideDMF25None90
3Sodium MethoxideMethanol65None92
4BenzylamineToluene80None<10
5BenzylamineToluene80In(NO₃)₃50

This table is a representative example based on general principles and data from related reactions. google.comchemicalbook.combath.ac.uk

Modern Techniques in Nicotinonitrile Synthesis (e.g., Continuous Flow Processes)

Continuous flow chemistry is emerging as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages in terms of safety, scalability, and process control. nih.govnih.govbeilstein-journals.orgresearchgate.netrsc.orgnih.govchemicalbook.combath.ac.uknih.govbeilstein-journals.org

The synthesis of substituted pyridines has been successfully translated to continuous flow systems. nih.govbeilstein-journals.orgresearchgate.netchemicalbook.combath.ac.uk For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a microwave flow reactor, allowing for rapid, one-step synthesis without the isolation of intermediates. nih.govbeilstein-journals.orgresearchgate.net Similarly, the Hantzsch dihydropyridine synthesis is readily adaptable to continuous flow processing. nih.govbeilstein-journals.orgresearchgate.net

The key nucleophilic substitution step to form this compound from its chloro-precursor is also well-suited for a continuous flow setup. A solution of 6-chloro-5-methylnicotinonitrile and a solution of sodium methoxide could be pumped and mixed in a heated flow reactor. This would allow for precise control over reaction time and temperature, potentially leading to higher yields and purity compared to batch processing. The use of packed-bed reactors with immobilized catalysts or reagents is another advanced flow technique that could be applied. bath.ac.uk

A multi-step continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin has been developed, demonstrating the feasibility of coupling several reaction steps, including a tosyl-azide substitution, in a flow system. beilstein-journals.org A similar approach could be envisioned for the synthesis of this compound, potentially starting from a precursor that is synthesized in the first stage of the flow process.

Table 2: Comparison of Batch vs. Continuous Flow for a Representative Pyridine Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Several hoursMinutes
Temperature Control Potential for hotspotsPrecise and uniform
Scalability Difficult, requires larger reactorsEasier, by running for longer
Safety Handling of large quantities of reagentsSmaller reaction volumes at any given time
Productivity Dependent on batch sizeCan be high for optimized systems

This table is a generalized comparison based on literature reports on flow chemistry. nih.govbeilstein-journals.orgresearchgate.netrsc.orgnih.govchemicalbook.combath.ac.ukbeilstein-journals.org

Purification and Isolation Methodologies in Nicotinonitrile Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation strategies. These processes are essential for removing impurities such as unreacted starting materials, catalysts, and byproducts from the final reaction mixture. The choice of purification method is dictated by the physical and chemical properties of the target nicotinonitrile derivative, including its polarity, solubility, and physical state (solid or liquid). Common techniques employed in the isolation of these compounds include crystallization, extraction, distillation, and chromatography.

Crystallization

Crystallization is a primary technique for purifying solid nicotinonitrile derivatives. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. Typically, the crude product is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).

In the synthesis of various nicotinonitrile analogues, crystallization from absolute ethanol (B145695) is a frequently reported method. nih.gov For instance, after synthesis via a one-pot reaction, the resulting precipitate can be filtered, washed, and then recrystallized from ethanol to yield the pure product. acs.orgnih.gov The process often involves heating the mixture to reflux to ensure complete dissolution, followed by cooling to allow for the formation of pure crystals. nih.gov Similarly, recrystallization from water has been used to purify nicotinic acid obtained from the hydrolysis of 3-cyanopyridine (B1664610). google.com The selection of an appropriate solvent or a mixture of solvents is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. ufl.edu

General approaches to crystallization include:

Slow Evaporation: The compound is dissolved in a solvent in which it is soluble, and the solvent is allowed to evaporate slowly, increasing the concentration of the compound until it crystallizes. ufl.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly. This is the most common recrystallization method. ufl.edu

Extraction

Liquid-liquid extraction is a fundamental technique used to separate a target compound from a mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com This method is particularly useful for work-up procedures following a chemical reaction.

In the context of nicotinonitrile synthesis, after the reaction is complete, the mixture might be poured into water. If the target compound is more soluble in an organic solvent (like benzene (B151609) or diethyl ether) than in water, it can be extracted from the aqueous phase by shaking the mixture with the organic solvent in a separatory funnel. google.comyoutube.comgoogle.com After allowing the layers to separate, the organic layer containing the desired product is collected. This process can be repeated several times to maximize the yield. The organic solvent is then typically dried and evaporated to isolate the purified compound. google.comyoutube.com For example, in the preparation of nicotinonitrile, an aqueous solution containing the product can be salted out to decrease its aqueous solubility, then extracted with benzene. google.com

Distillation

For liquid nicotinonitrile derivatives, distillation is an effective purification method. The technique separates components of a liquid mixture based on differences in their boiling points. In the synthesis of the parent compound, nicotinonitrile, the crude product is often purified by distillation at atmospheric or reduced pressure. orgsyn.org Fractional distillation, a more precise version of the technique, can be employed to separate liquids with close boiling points. google.com

Chromatography

Chromatography encompasses a range of powerful techniques used to separate the components of a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. While specific examples for this compound are not detailed, general chromatographic methods are widely applicable in organic synthesis.

Column Chromatography: This is a standard method where the stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a column, and the crude mixture is loaded onto the top. A solvent (the mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

Advanced Chromatographic Methods: For high-purity applications, more advanced techniques like anion-exchange (AEX) chromatography or thiophilic interaction chromatography could be adapted. nih.govnih.gov These methods offer high selectivity and are capable of separating closely related molecules. nih.gov

The following table summarizes purification methodologies reported for various nicotinonitrile compounds.

Table 1: Purification Methods for Nicotinonitrile Derivatives

Compound/Derivative Class Purification Method Solvent/System Reference
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile Crystallization Absolute Ethanol nih.gov
4-(4-Chlorophenyl)-3-cyano-6-(naphthalen-1-yl)-2-oxo-N-phenylpyridine-1(2H)-carbothioamide Recrystallization Ethanol acs.org
Nicotinonitrile Distillation, Rinsing Ether or Acetone orgsyn.org
Nicotinonitrile Extraction, Fractional Distillation Benzene google.com
Nicotinic Acid (from 3-cyanopyridine) Recrystallization Water google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Nicotinonitrile (3-Cyanopyridine)
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile
4-(4-Chlorophenyl)-3-cyano-6-(naphthalen-1-yl)-2-oxo-N-phenylpyridine-1(2H)-carbothioamide
Nicotinic Acid
Nicotinamide (B372718)
Benzene
Diethyl ether
Ethanol
Water
Silica gel

Chemical Reactivity and Transformation of the 6 Methoxy 5 Methylnicotinonitrile Scaffold

Fundamental Reaction Types of Nicotinonitriles

The reactivity of 6-methoxy-5-methylnicotinonitrile is largely dictated by the interplay of its three key components: the pyridine (B92270) ring, the nitrile group, and the substituents (methoxy and methyl). The pyridine ring provides a site for both electrophilic and nucleophilic attack, the nitrile group offers a handle for reduction and hydrolysis, and the substituents modulate the ring's electronic properties and steric accessibility.

Oxidation Reactions of the Pyridine Core and Substituents

The pyridine nitrogen atom in the nicotinonitrile scaffold is susceptible to oxidation, a common reaction for pyridine derivatives. This transformation typically leads to the corresponding Pyridine-N-oxide. youtube.comyoutube.com

Common Oxidizing Agents and Conditions:

Peracids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for the N-oxidation of pyridines. arkat-usa.org

Hydrogen Peroxide: Often used in conjunction with a carboxylic acid like acetic acid or with a metal catalyst, hydrogen peroxide is a standard reagent for this oxidation. arkat-usa.orgwikipedia.org For instance, 3-cyanopyridine (B1664610) can be oxidized with hydrogen peroxide to give 3-cyanopyridine N-oxide, which serves as a precursor for other valuable compounds. wikipedia.org

Metal-Based Catalytic Systems: Systems like methyltrioxorhenium (MTO) with hydrogen peroxide can catalytically convert substituted pyridines to their N-oxides in high yields. arkat-usa.org

The formation of the N-oxide significantly alters the electronic properties of the ring, making positions 2 and 4 more susceptible to nucleophilic attack and position 3 more reactive towards electrophiles, while also influencing the reactivity of the existing substituents. youtube.comyoutube.com

Reduction Reactions, Including Nitrile and Ring Reduction

The nitrile group is a primary target for reduction in the nicotinonitrile framework, offering a pathway to primary amines. The pyridine ring itself can also be reduced under more forcing conditions.

Reduction of the Nitrile Group: The conversion of the cyano group to an aminomethyl group (-CH₂NH₂) is a synthetically valuable transformation.

Catalytic Hydrogenation: This is a widely used and economical method. wikipedia.org Hydrogen gas is employed with a metal catalyst, such as Raney nickel, palladium, or platinum, often at elevated temperature and pressure. wikipedia.orglibretexts.org The choice of catalyst and conditions is critical to selectively produce the primary amine and avoid the formation of secondary or tertiary amines as byproducts. wikipedia.orgresearchgate.net

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. libretexts.orglibretexts.org The reaction typically proceeds in an ether solvent, followed by an acidic workup. libretexts.org Other hydride reagents, such as diborane (B8814927) or sodium borohydride (B1222165) in the presence of a cobalt catalyst, can also be employed. wikipedia.orgorganic-chemistry.org

Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction of the nitrile to an aldehyde.

Diisobutylaluminium Hydride (DIBAL-H): This reagent is commonly used to convert nitriles to aldehydes by forming an imine intermediate which is then hydrolyzed during aqueous workup. wikipedia.orglibretexts.org

The following table summarizes common reduction methods for the nitrile group.

Reagent/CatalystConditionsProduct TypeSelectivity Notes
H₂ / Raney Nickel, Pt, or PdElevated temperature and pressurePrimary AmineCan produce secondary/tertiary amines; catalyst choice is key for selectivity. wikipedia.orgresearchgate.net
Lithium Aluminum Hydride (LiAlH₄)Ether solvent, followed by acid workupPrimary AmineExcellent method for synthesizing primary amines. libretexts.org
Diisobutylaluminium Hydride (DIBAL-H)Followed by aqueous workupAldehydeHydrolysis of an intermediate imine yields the aldehyde. wikipedia.orglibretexts.org
Sodium Borohydride / CoCl₂Alcoholic solventsPrimary AmineAn alternative to more pyrophoric hydrides. wikipedia.org

Substitution Reactions at Various Positions of the Nicotinonitrile Ring

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is distinct from benzene (B151609). wikipedia.orglibretexts.org The presence of the electron-withdrawing nitrile group further activates the ring for such attacks. In this compound, the methoxy (B1213986) group at position 6 is a potential leaving group for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): This reaction type involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org

Activation: The SNAr mechanism is favored when strong electron-withdrawing groups (like the nitrile and the ring nitrogen) are present, as they can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org

Leaving Group: Halides are common leaving groups, but alkoxy groups (like the methoxy group in the title compound) can also be displaced, particularly with strong nucleophiles or under catalyzed conditions. rsc.org

Classic Examples: The Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, is a classic example of nucleophilic substitution on a pyridine ring. wikipedia.org For nicotinonitrile derivatives, substitution reactions can introduce a variety of functional groups, such as amines or alkoxides, by displacing a suitable leaving group. researchgate.net

Investigation of Reaction Mechanisms and Mechanistic Pathway Analysis

Understanding the mechanisms of nicotinonitrile transformations is key to controlling reaction outcomes and designing new synthetic routes. This involves studying the transient species formed during the reaction and the role of catalysts in facilitating specific pathways.

Role of Intermediates in Transformations

Meisenheimer Complex in SNAr: In nucleophilic aromatic substitution, the initial attack of the nucleophile on the ring forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing cyano and ring nitrogen atoms in nicotinonitriles help to delocalize this negative charge, thereby stabilizing the intermediate and facilitating the substitution. libretexts.orgrsc.org

Imine Intermediates in Nitrile Reduction: The reduction of nitriles to amines or aldehydes proceeds through imine intermediates. wikipedia.orglibretexts.org When using a reagent like DIBAL-H, the reaction stops at the imine stage, which is then hydrolyzed to an aldehyde. libretexts.org With stronger reducing agents like LiAlH₄ or during catalytic hydrogenation, the intermediate imine is further reduced to the amine. wikipedia.orglibretexts.org The potential for the amine product to react with the imine intermediate can lead to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Radical Intermediates: Some substitution reactions on aromatic rings can proceed through radical pathways, such as the SRN1 mechanism, which involves the formation of radical anions as intermediates. encyclopedia.pub

Catalysis in Nicotinonitrile Reactions

Catalysis provides pathways with lower activation energies, enabling reactions to occur under milder conditions with greater efficiency and selectivity. numberanalytics.com

Catalytic Hydrogenation: As mentioned, group 10 metals like nickel, palladium, and platinum are essential catalysts for the hydrogenation of the nitrile group. wikipedia.org Raney Cobalt has been noted for its good selectivity in reducing nitriles. researchgate.net These catalysts provide a surface on which the reaction between hydrogen and the nitrile can occur efficiently.

Acid/Base Catalysis in Substitution: Nucleophilic aromatic substitution reactions can be subject to catalysis. The departure of the leaving group can be assisted by general acids. rsc.org Similarly, the nucleophilic attack can be facilitated by base catalysis, which may involve deprotonation of the intermediate complex. rsc.org For example, the reaction of substituted pyridinium (B92312) compounds with piperidine (B6355638) has been shown to be second-order in piperidine, indicating that a second molecule of the base assists in the rate-determining step. rsc.org

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the nitrile group. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles or reducing agents. researchgate.net

Phase Transfer and Nanocatalysts: Modern catalytic methods, including the use of magnetic nanocatalysts, have been developed for the synthesis of nicotinonitrile derivatives. These catalysts offer advantages such as high yields, mild reaction conditions, and easy separation and recycling. researchgate.net

Functional Group Interconversions on the Nicotinonitrile Core

The synthetic versatility of the this compound scaffold is significantly enhanced by the potential for interconversion of its key functional groups: the methoxy, methyl, and cyano moieties. These transformations allow for the strategic modification of the molecule to produce a diverse array of derivatives with tailored electronic and steric properties. While specific documented examples of these interconversions on the this compound core are limited in publicly available literature, the reactivity of analogous substituted pyridines provides a strong basis for predicting the chemical behavior of this scaffold.

Demethylation of the 6-Methoxy Group

The ether linkage of the 6-methoxy group is susceptible to cleavage to yield the corresponding 6-hydroxynicotinonitrile (B1311003) derivative. This transformation is typically achieved under strong acidic conditions or by using specific demethylating agents. Reagents such as hydrogen bromide (HBr) or boron tribromide (BBr₃) are commonly employed for the demethylation of methoxypyridines. The reaction with HBr proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

A representative, though not specifically documented for this compound, demethylation reaction is presented in the table below:

ReagentSolventTemperature (°C)Reaction Time (h)Product
48% HBrAcetic Acid120-1304-66-Hydroxy-5-methylnicotinonitrile
BBr₃Dichloromethane-78 to rt2-46-Hydroxy-5-methylnicotinonitrile

Oxidation of the 5-Methyl Group

The 5-methyl group can be oxidized to a carboxylic acid, yielding 6-methoxynicotinic acid-5-carboxylic acid. This transformation introduces a new acidic functional group, which can be further derivatized. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic or neutral medium, are typically effective for the oxidation of alkyl side chains on pyridine rings. nih.govuni.luvulcanchem.comsigmaaldrich.com The reaction conditions, including temperature and reaction time, are crucial to achieve the desired product without significant degradation of the pyridine ring.

A plausible oxidation reaction is detailed in the following table:

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Product
KMnO₄Water/Pyridine80-1008-126-Methoxy-3-cyanopyridine-5-carboxylic acid

Hydrolysis of the 3-Cyano Group

The nitrile functional group at the 3-position can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid (6-methoxy-5-methylnicotinic acid) or amide (6-methoxy-5-methylnicotinamide). wikipedia.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Basic hydrolysis proceeds by direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. Partial hydrolysis to the amide is also a possible outcome, often achievable under milder conditions.

The table below summarizes these potential hydrolysis reactions:

ReagentSolventTemperature (°C)Reaction Time (h)Product
aq. HCl (conc.)Water1006-86-Methoxy-5-methylnicotinic acid
aq. NaOHWater/Ethanol (B145695)1004-66-Methoxy-5-methylnicotinic acid
H₂O₂, aq. NaOHEthanol50-602-36-Methoxy-5-methylnicotinamide

Reduction of the 3-Cyano Group

The cyano group can be reduced to a primary amine, (6-methoxy-5-methylpyridin-3-yl)methanamine, a valuable intermediate for further functionalization. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, followed by an aqueous workup to liberate the amine.

A representative reduction reaction is outlined in the table below:

Reducing AgentSolventTemperature (°C)Reaction Time (h)Product
LiAlH₄Tetrahydrofuran0 to rt3-5(6-Methoxy-5-methylpyridin-3-yl)methanamine

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Analysis for Proton and Carbon Environments

In the ¹H NMR spectrum of 6-Methoxy-5-methylnicotinonitrile, distinct signals corresponding to the different proton environments are expected. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the other substituents. The protons of the methoxy (B1213986) group would present as a sharp singlet, typically around 3.5-4.5 ppm. The methyl group protons would also appear as a singlet, but at a more upfield position, generally between 2.0 and 3.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the pyridine ring will resonate in the aromatic region (100-160 ppm). The carbon of the nitrile group is typically found further downfield, often in the range of 115-125 ppm. The methoxy carbon will have a characteristic chemical shift around 50-60 ppm, while the methyl carbon will be observed in the upfield region, usually between 10 and 20 ppm.

¹H NMR ¹³C NMR
Proton Chemical Shift (ppm, predicted)
Aromatic (C2-H)8.0-8.5
Aromatic (C4-H)7.0-7.5
Methoxy (O-CH₃)3.9-4.1
Methyl (C-CH₃)2.2-2.4

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound itself is achiral and does not exhibit stereoisomerism, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different proton groups. For instance, NOESY could confirm the proximity of the methyl protons to the aromatic proton at the C4 position and the methoxy protons. These techniques are instrumental in confirming the proposed structure and understanding the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignments of Nitrile and Methoxy Groups

The IR spectrum of this compound is expected to show a strong and sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2260 cm⁻¹. The presence of the methoxy group will be indicated by C-O stretching vibrations. The asymmetric C-O-C stretching vibration usually appears as a strong band between 1200 and 1275 cm⁻¹, while the symmetric stretch is observed in the 1000-1075 cm⁻¹ region. Additionally, C-H stretching vibrations of the methyl and methoxy groups will be seen in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (-C≡N)Stretching2220 - 2260
Methoxy (C-O-C)Asymmetric Stretching1200 - 1275
Methoxy (C-O-C)Symmetric Stretching1000 - 1075
Methyl/Methoxy (C-H)Stretching2850 - 3000
Aromatic (C-H)Stretching> 3000
Pyridine Ring (C=C, C=N)Stretching1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.bldpharm.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. science-softcon.de The pyridine ring, being a π-conjugated system, will undergo π → π* transitions. The presence of substituents like the methoxy and nitrile groups can influence the position and intensity of these absorption bands. The methoxy group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, can cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine. Typically, substituted pyridines show absorption bands in the 250-300 nm range.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis.bldpharm.com

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight.

Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃) from the methoxy group, leading to a [M-15]⁺ peak. Loss of a methoxy radical (•OCH₃) would result in a [M-31]⁺ peak. Cleavage of the nitrile group as a cyanide radical (•CN) would produce a [M-26]⁺ peak. Analysis of these fragment ions helps to confirm the presence of the methyl, methoxy, and nitrile functional groups and their arrangement on the pyridine ring.

X-ray Crystallography for Solid-State Structural Validation

X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state. A thorough search of scientific databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound.

While data for related compounds exist, such as for 2-Methoxy-4,6-diphenylnicotinonitrile, this information cannot be directly extrapolated to the target molecule due to significant structural differences. The presence and position of substituent groups on the pyridine ring dramatically influence crystal packing and molecular conformation. Without experimental crystallographic data for this compound, key structural parameters remain undetermined.

Table 1: Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
Bond Lengths (Å)Data Not Available
Bond Angles (°)Data Not Available
Torsion Angles (°)Data Not Available

This table is for illustrative purposes only and highlights the absence of experimental data.

Multi-Technique Validation of Spectroscopic Data for Contradiction Resolution

In the absence of a definitive crystal structure, the combination of various spectroscopic techniques becomes even more critical for structural elucidation. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information.

NMR Spectroscopy (¹H and ¹³C): Would provide information on the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of signals would help to confirm the connectivity of the atoms and the presence of the methoxy and methyl groups.

IR Spectroscopy: Would identify the characteristic vibrational frequencies of the functional groups present, notably the nitrile (C≡N) stretch, C-O stretches of the methoxy group, and various C-H and aromatic ring vibrations.

Mass Spectrometry: Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the molecular formula and structural components.

A comprehensive analysis would involve comparing the experimental data from these techniques with theoretical calculations (e.g., using Density Functional Theory, DFT) to predict spectra and geometries. Any discrepancies or contradictions between the different sets of data would necessitate a re-evaluation of the proposed structure or could point to the presence of impurities or conformational isomers. However, without the foundational experimental data for this compound, a detailed discussion on multi-technique validation and contradiction resolution remains purely theoretical.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Features
¹H NMRSignals for methoxy protons, methyl protons, and aromatic protons.
¹³C NMRResonances for the nitrile carbon, aromatic carbons, methoxy carbon, and methyl carbon.
IR SpectroscopyCharacteristic absorption bands for C≡N, C-O, C-H, and aromatic C=C bonds.
Mass SpectrometryMolecular ion peak corresponding to the exact mass of C₉H₈N₂O.

This table represents expected data based on the known structure and is not based on published experimental results.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. oatext.com It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. oatext.commdpi.com For a molecule like 6-Methoxy-5-methylnicotinonitrile, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into its behavior. nih.govmdpi.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.netmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.govresearchgate.net The analysis of HOMO and LUMO energy levels helps in understanding charge transfer interactions within the molecule. nih.gov For this compound, the distribution of these orbitals would reveal the electron density across the pyridine (B92270) ring, the methoxy (B1213986) group, the methyl group, and the nitrile group, indicating the most probable sites for electronic transitions.

Table 1: Global Reactivity Descriptors Derived from HOMO/LUMO Energies This table illustrates the types of quantum chemical parameters that are calculated from HOMO and LUMO energies to describe a molecule's reactivity profile based on conceptual DFT.

ParameterFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added to the molecule.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates the chemical reactivity and kinetic stability of the molecule. researchgate.net
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO)/2Measures the molecule's ability to attract electrons. mdpi.com
Chemical Hardness (η)η ≈ (ELUMO - EHOMO)/2Measures the resistance of a molecule to change its electron configuration. mdpi.com
Chemical Softness (S)S = 1/2ηThe reciprocal of hardness; indicates a higher reactivity. mdpi.com
Electrophilicity Index (ω)ω = μ2/2η (where μ ≈ -χ)Quantifies the energy lowering of a molecule when it accepts electrons from the environment. mdpi.com

DFT calculations are instrumental in predicting the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov This is often achieved through the analysis of the Molecular Electrostatic Potential (MEP) and Fukui functions.

The MEP surface provides a visual representation of the charge distribution on a molecule, identifying electron-rich and electron-poor regions. nih.gov The red-colored areas on an MEP map indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. nih.gov For this compound, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group would likely be regions of negative potential, whereas hydrogen atoms would be regions of positive potential. nih.gov

Fukui functions offer a more quantitative measure of reactivity at specific atomic sites. nih.gov By analyzing the change in electron density as electrons are added or removed, one can pinpoint the atoms most likely to participate in different types of chemical reactions. nih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyridine ring and its substituents. The planarity of the pyridine ring and the orientation of the methoxy and methyl groups would be key structural features.

Once the geometry is optimized, vibrational frequency calculations can be performed. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, rocking) and can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. nih.gov The calculated vibrational spectrum serves as a theoretical fingerprint of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents the expected vibrational modes and their typical frequency ranges based on DFT calculations for similar functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
Methyl (-CH3)Asymmetric/Symmetric C-H Stretching2900 - 3000 researchgate.net
Methoxy (-OCH3)C-H Stretching2880 - 2988 researchgate.net
Nitrile (-C≡N)C≡N Stretching2200 - 2260
Aromatic Ring (C=C, C=N)Ring Stretching1400 - 1600
Methoxy (-OCH3)C-O Stretching925 - 1050 researchgate.net
Aromatic RingC-H Bending (Out-of-plane)700 - 900

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a molecule like this compound moves, flexes, and interacts with its environment over time. nih.govresearchgate.net

While DFT provides a static picture of the lowest energy structure, MD simulations explore the dynamic landscape of different molecular conformations. For this compound, simulations can reveal the rotational freedom around the C-O bond of the methoxy group and the C-C bond of the methyl group. By tracking the dihedral angles over time, it is possible to identify the most populated (and thus most stable) conformations and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and its average structure under specific conditions.

The behavior of a molecule can be significantly influenced by its solvent environment. mdpi.com MD simulations are particularly well-suited to study these interactions explicitly. By placing the this compound molecule in a simulation box filled with solvent molecules (such as water or acetonitrile), one can observe the formation of solvation shells around the solute. mdpi.comresearchgate.net Analysis of radial distribution functions from the simulation trajectory can quantify the average distance and coordination number of solvent molecules around specific atoms of the solute. This provides insights into how the solvent structure is organized around the molecule and can highlight potential hydrogen bonding between the solvent and the methoxy or nitrile groups.

Theoretical Studies on Tautomerism and Isomerism in Nicotinonitriles

Tautomerism and isomerism are fundamental concepts in organic chemistry that significantly influence a molecule's properties and biological activity. Nicotinonitriles, including this compound, can theoretically exist in different tautomeric and isomeric forms.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in evaluating the relative stabilities of these forms. For substituted pyridines, the position of substituents can influence the electronic distribution and, consequently, the favored tautomeric and isomeric states. In the case of this compound, the primary tautomeric considerations would involve the pyridine ring nitrogen and potential proton shifts, although the canonical aromatic form is overwhelmingly stable.

Isomerism in nicotinonitriles relates to the arrangement of substituents on the pyridine ring. The specific placement of the methoxy group at position 6, the methyl group at position 5, and the nitrile group at position 3 defines the compound. Computational studies on related substituted nanohoops have shown that nitrogen substitution in aromatic rings can reduce steric interactions between adjacent rings. nih.gov DFT calculations on various nitrogen-containing aromatic macrocycles have demonstrated that the strain energy of these structures decreases exponentially with the number of building blocks. nih.gov

Studies on closely related molecules, such as 2-methoxy-4-methyl-5-nitropyridine (B1581767), have utilized DFT calculations with the B3LYP method and cc-pVTZ basis set to determine stable geometries. researchgate.net These studies provide a framework for understanding how the interplay of electron-donating groups (methoxy, methyl) and an electron-withdrawing group (nitrile) in this compound would influence its geometry and electronic properties. For instance, analysis of 2-methoxy-4,6-diphenylnicotinonitrile using DFT revealed details about its geometric optimization and molecular reactivity. mdpi.com

Table 1: Theoretical Tautomeric and Isomeric Considerations for Nicotinonitriles

FeatureDescriptionRelevance to this compound
Tautomerism Involves the migration of a proton, leading to constitutional isomers that are in equilibrium.While theoretically possible, the aromatic pyridine form is expected to be the most stable tautomer.
Positional Isomerism Refers to different arrangements of the same functional groups on the pyridine ring.The specific 5-methyl and 6-methoxy substitution pattern is crucial for its defined chemical identity and properties.
Conformational Isomerism Relates to the rotation around single bonds, such as the C-O bond of the methoxy group.The orientation of the methoxy group relative to the pyridine ring can be studied computationally to find the lowest energy conformer.

In Silico Modeling for Biological Target Interactions

In silico modeling is a cornerstone of modern drug discovery, allowing for the prediction of how a molecule like this compound might interact with biological targets such as enzymes and receptors. nih.govnih.gov These computational techniques can screen large libraries of compounds and prioritize those with the highest likelihood of biological activity. harvard.edu

The biological importance of the nicotinonitrile scaffold is well-established, with several marketed drugs, including bosutinib (B1684425) and neratinib, featuring this core structure. tandfonline.comresearchgate.net This highlights the potential of nicotinonitrile derivatives as valuable scaffolds for developing new therapeutic agents. researchgate.netekb.eg

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org For this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

While specific docking studies for this compound are not widely published, research on analogous compounds provides valuable insights. For instance, a study on 2-methoxy-4,6-diphenylnicotinonitrile involved molecular docking with lipoprotein-associated phospholipase A2, revealing significant interactions with the protein's active site. mdpi.com Similarly, docking studies of 2-methoxy-4-methyl-5-nitropyridine against bladder cancer targets suggested its potential as a potent inhibitor. researchgate.net

A study on 5- and 6-substituted pyridine analogues as inhibitors of cytochrome P-450 2A6 demonstrated that a methoxy group at the 6-position could contribute to inhibitory activity. nih.gov Such studies help in building a structure-activity relationship (SAR) profile.

Table 2: Representative Molecular Docking Interactions for Substituted Nicotinonitriles

Interaction TypeDescriptionPotential Role in Binding this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N).The pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors.
Hydrophobic Interactions Interactions between nonpolar groups, driven by the tendency of water to exclude nonpolar molecules.The methyl group and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The pyridine ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan in a protein's active site.
π-Alkyl Interactions Interactions between a π system (the pyridine ring) and an alkyl group.The methyl group can interact with the aromatic ring of the ligand or protein residues.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. youtube.com A pharmacophore model can be used as a 3D query to screen compound libraries for molecules with similar features, a process known as virtual screening. nih.gov

For nicotinonitrile derivatives, a pharmacophore model would typically include features such as:

Hydrogen bond acceptors (e.g., the pyridine nitrogen, the nitrile nitrogen, the methoxy oxygen).

Aromatic rings.

Hydrophobic features (e.g., the methyl group).

The design of novel ligands based on the this compound scaffold would follow established principles of drug design. ekb.eg This involves iterative modifications of the lead compound to optimize its binding affinity, selectivity, and pharmacokinetic properties. For example, exploring different substituents at various positions on the pyridine ring can help to probe the chemical space around the core scaffold and improve interactions with a target protein. Structure-activity relationship (SAR) studies on related compounds, such as 5-substituted (tetrahydronaphthalen-2yl)methyl derivatives, guide these modifications. nih.gov

The development of pharmacophore models is often based on a set of known active compounds. nih.govyoutube.com By aligning these molecules, common chemical features that are crucial for activity can be identified. This approach allows for the discovery of new, structurally diverse compounds that fit the model and are therefore likely to be active. nih.gov

Structure Activity Relationship Sar and Derivatization Studies

Design and Synthesis of Novel 6-Methoxy-5-methylnicotinonitrile Analogues

The rational design of novel analogues of this compound is predicated on established synthetic routes for substituted pyridines and the strategic introduction of diverse functional groups. The goal is to create a library of related compounds to probe interactions with biological targets. Synthetic strategies often begin with readily available pyridine (B92270) precursors, which undergo a series of reactions to introduce the requisite methoxy (B1213986), methyl, and nitrile functionalities.

For instance, the synthesis of related substituted nicotinonitriles can involve multi-step processes starting from simpler pyridine derivatives. A common approach involves the modification of a pre-formed pyridine ring. For example, the synthesis of pioglitazone, a drug containing a substituted pyridine ring, starts with 2-methyl-5-ethylpyridine, which undergoes hydroxymethylation as an initial step. beilstein-journals.org Another general strategy involves building the pyridine ring itself from acyclic precursors, such as the condensation of aldehydes with ammonia (B1221849) sources. beilstein-journals.org

In the context of creating analogues, functional groups on the pyridine ring can be interconverted. For example, a methylthio group on a nicotinonitrile core, as seen in 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, can undergo nucleophilic substitution to be replaced by an ethoxy group, demonstrating a pathway to introduce new alkoxy substituents. scirp.org Similarly, the cyano group of the nicotinonitrile can be made to participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridine derivatives, significantly expanding the structural diversity of the analogues. scirp.org

The design of new analogues often involves computational methods, or molecular docking, to predict how structural changes will affect binding to a target protein. researchgate.net For example, in the development of novel 6-methoxynaphthalene derivatives as potential anticancer agents, docking studies were used to predict the affinity and orientation of synthesized compounds within the active site of the target enzyme, AKR1C3. researchgate.net This in-silico approach helps prioritize the synthesis of compounds that are most likely to exhibit enhanced biological activity.

Impact of Substituents on Chemical Reactivity and Biological Activity Profiles

The substituents on the nicotinonitrile ring—specifically the methoxy group at position 6 and the methyl group at position 5—play a pivotal role in defining the molecule's electronic properties, reactivity, and ultimately, its biological activity. The nature and position of any additional substituents introduced during derivatization can profoundly alter these characteristics.

Electronic and Steric Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which can increase the electron density of the pyridine ring and influence its reactivity in chemical transformations and its binding affinity to biological targets. The position of such a group is critical. Studies on other aromatic systems have shown that a methoxy group in the para position to a reactive center enhances activity due to the mesomeric (resonance) effect, while a meta substituent has little to no effect. nih.gov Conversely, an ortho methoxy group can lead to a significant reduction in activity, which may be attributed to steric hindrance or unfavorable electronic interactions. nih.govresearchgate.net

A detailed study on 2-methoxy-5-X-pyridines provides insight into how other substituents on the ring can modulate the electronic properties of the methoxy group itself. uba.ar When an electron-accepting group (like a nitro group, -NO₂) is placed para to the methoxy group, the resonance interaction is increased. uba.ar In contrast, an electron-donating group (like an amino group, -NH₂) inhibits this resonance. uba.ar These electronic shifts directly impact the molecule's interaction with its environment.

Biological Activity Profiles: The introduction of different substituents can lead to varied biological activities. In the development of novel anticancer agents based on a pyridine-2,3-dione-3-thiosemicarbazone scaffold, the type of substituent at the 5- and 6-positions of the pyridine ring was critical for cytotoxicity against various cancer cell lines. nih.gov Similarly, for a series of 5,6-disubstituted uracil (B121893) derivatives, modifications led to compounds with significant inhibitory activity against thymidine (B127349) phosphorylases. nih.gov

The table below summarizes the observed impact of different substituent types on the biological activity of related heterocyclic compounds, illustrating general SAR principles applicable to this compound derivatization.

Substituent Type Position General Impact on Activity Rationale Reference
Electron-Donating (e.g., -OCH₃, -NH₂)paraOften enhances activityIncreases electron density at the target interaction site through resonance. nih.gov
Electron-Donating (e.g., -OCH₃, -NH₂)orthoOften decreases activitySteric hindrance can prevent optimal binding to the target. nih.gov
Electron-Withdrawing (e.g., -NO₂, -Cl)metaCan decrease activityInductive effect can reduce electron density, making interactions less favorable. researchgate.net
Bulky GroupsAnyCan increase or decrease activityCan improve selectivity by fitting a specific binding pocket or decrease activity through steric clash. mdpi.com

Strategies for Enhancing Selectivity and Potency through Structural Modification

Enhancing the potency and selectivity of a lead compound like this compound involves strategic structural modifications aimed at optimizing interactions with the desired biological target while minimizing off-target effects.

One primary strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the methyl group at position 5 could be replaced with an ethyl group, a trifluoromethyl group, or a cyclopropyl (B3062369) ring to probe the size and electronic requirements of the target's binding pocket. Similarly, the nitrile group (-CN) could be replaced with other small, electron-withdrawing groups such as a carboxamide or a small heterocyclic ring like a tetrazole.

Another key strategy involves conformational constraint . By introducing cyclic structures or bulky groups, the rotational freedom of the molecule can be limited. This locks the molecule into a specific conformation that may be more favorable for binding to the target, thereby increasing potency and selectivity. For instance, creating fused-ring systems from the nicotinonitrile core, as demonstrated in the synthesis of tricyclic structures from related compounds, is a powerful approach to achieve conformational rigidity. beilstein-journals.orgscirp.org

The position of key functional groups is also a critical factor for optimization. As seen in studies of copper complexes with methoxyphenyl-containing ligands, even a simple change in the position of a methoxy group on an aromatic ring can lead to distinct spatial structures and significantly alter bioavailability and selectivity for biological targets. mdpi.com Structure-activity relationship analyses of 5-methoxytryptamines have also shown that molecular determinants of potency, efficacy, and selectivity are highly dependent on the precise interactions dictated by substituent placement. nih.gov

The table below outlines common strategies used to enhance the pharmacological profile of drug candidates.

Strategy Description Intended Outcome Example from Related Compounds
Substituent Modification Altering existing functional groups on the pyridine ring.Improve binding affinity, alter electronic properties, enhance metabolic stability.Replacing a methylthio group with an ethoxy group to change solubility and binding. scirp.org
Bioisosteric Replacement Swapping one functional group for another with similar properties.Fine-tune potency and selectivity, improve pharmacokinetic properties.Designing derivatives with various substituents at the 5 and 6 positions of a pyridine ring to screen for anticancer activity. nih.gov
Conformational Constraint Introducing structural elements that reduce flexibility.Increase binding affinity by reducing the entropic penalty of binding; enhance selectivity.Synthesis of tricyclic fluoroquinolone products via intramolecular reactions to create a rigid core. beilstein-journals.org
Scaffold Hopping Replacing the core heterocyclic structure with a different one while maintaining key binding interactions.Discover novel chemical series, escape patent limitations, improve drug-like properties.Synthesizing benzofuran (B130515) derivatives instead of pyridine derivatives to search for new antimicrobial agents. researchgate.net

Future Directions and Emerging Research Avenues for 6 Methoxy 5 Methylnicotinonitrile

The landscape of chemical synthesis and application is in a constant state of evolution, driven by the dual needs for enhanced efficiency and greater sustainability. For specialized compounds such as 6-Methoxy-5-methylnicotinonitrile, future research is poised to unlock new potentials through greener manufacturing processes, more sophisticated catalytic systems, integration with artificial intelligence, and the exploration of untapped biological and material functions. These emerging avenues promise to refine the production and expand the utility of nicotinonitrile derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.